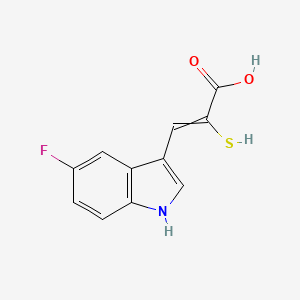

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid

説明

(Z)-3-(5-Fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid is a fluorinated indole derivative featuring a sulfhydryl (-SH) group at the α,β-unsaturated carboxylic acid moiety. The Z-configuration of the double bond between C2 and C3 is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The 5-fluoro substitution on the indole ring enhances metabolic stability and bioavailability, while the sulfanyl group contributes to thiol-mediated binding interactions .

特性

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQHECFXSVZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid, often referred to as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated indole moiety and a thiol group, which may contribute to its reactivity and interaction with biological targets.

The molecular structure of (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid can be summarized as follows:

- Molecular Formula : C₁₁H₈FNO₂S

- Molecular Weight : 241.25 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and activity studies.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in cancer treatment and antimicrobial properties. The following sections summarize key findings from various studies.

Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. Studies indicate that it activates caspase pathways, leading to programmed cell death.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid resulted in a significant reduction in cell viability, with IC₅₀ values reported around 20 µM after 48 hours of exposure.

Antimicrobial Properties

- In vitro Studies : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.

- Mechanism of Action : The antimicrobial effects are hypothesized to arise from the disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC₅₀/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 20 | Apoptosis via caspase activation |

| Antibacterial | Staphylococcus aureus | 15 | Membrane disruption |

| Antibacterial | Escherichia coli | 30 | Inhibition of protein synthesis |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its interactions with various biological targets:

- Pharmacophore Modeling : Structure-based pharmacophore models have been developed to predict the binding affinity of (Z)-3-(5-fluoro-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid with specific receptors involved in cancer pathways .

- Toxicity Studies : Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human fibroblast cells, suggesting a favorable safety profile for further development.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Methyl (Z)-3-(5-Fluoro-1H-indol-3-yl)-2-hydroxyacrylate (2g)

This compound shares the Z-configuration and 5-fluoroindole core with the target molecule but replaces the sulfanyl group with a hydroxyl (-OH) and the carboxylic acid with a methyl ester. The ester group reduces polarity, enhancing membrane permeability, while the hydroxyl group facilitates hydrogen bonding. However, the absence of the sulfanyl moiety diminishes thiol-mediated reactivity, which is pivotal in enzyme inhibition .

3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3i)

A thiazole-linked indole-pyrrolopyridine hybrid, this compound retains the 5-fluoroindole motif but incorporates a thiazole ring and a pyrrolopyridine system. The thiazole enhances π-stacking interactions, while the extended aromatic system increases molecular rigidity. Unlike the target molecule, it lacks the sulfanylprop-2-enoic acid chain, limiting its utility in covalent enzyme inhibition but improving selectivity for kinase targets .

(2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic Acid

This compound features a brominated indene core and a mercaptopropanamide side chain. The indene system introduces planar rigidity, while the bromine atom augments hydrophobic interactions. The mercaptopropanamide chain allows disulfide bond formation, akin to the sulfanyl group in the target molecule. However, the stereochemistry (S-configuration) and indene substitution differentiate its binding profile, particularly in protease inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。